Cas no 851402-45-4 (3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde)

3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde is a specialized aromatic aldehyde featuring a chloro-substituted benzaldehyde core with a 4-methoxybenzyloxy substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its distinct structure offers reactivity at both the aldehyde and ether functional groups, enabling versatile applications in cross-coupling, condensation, and oxidation reactions. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its utility in regioselective transformations. High purity and well-defined chemical properties make it a reliable building block for complex molecular frameworks.
3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde structure
851402-45-4 structure
Product Name:3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde
CAS No:851402-45-4
MF:C15H13ClO3
MW:276.714923620224
CID:2113927
PubChem ID:11184986
Update Time:2025-06-21

3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methoxybenzyloxy)-3-chlorobenzaldehyde
    • DA-22515
    • 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde
    • SCHEMBL17051882
    • 851402-45-4
    • AKOS000102724
    • 3-chloro-4-[(4-methoxyphenyl)methoxy]benzaldehyde
    • 3-Chloro-4-(4-methoxy-benzyloxy)-benzaldehyde
    • A1-07925
    • Inchi: 1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-9H,10H2,1H3
    • InChI Key: ZCSMXEZZMBGPBA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C=CC=1OCC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 276.0553220Da
  • Monoisotopic Mass: 276.0553220Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 35.5Ų

3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C184815-250mg
3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde
851402-45-4
250mg
$ 390.00 2022-06-06
TRC
C184815-500mg
3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde
851402-45-4
500mg
$ 640.00 2022-06-06

Additional information on 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde

3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde: A Comprehensive Overview

3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde (CAS No. 851402-45-4) is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique substitution pattern, featuring a chlorine atom at the 3-position of the benzene ring and a 4-methoxybenzyloxy group at the 4-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical and biological applications.

The synthesis of 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde involves a series of multi-step reactions, often utilizing advanced methodologies such as Suzuki coupling or Ullmann coupling to achieve precise control over the substitution pattern. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing scalability. These improvements have facilitated its use in large-scale applications, particularly in the pharmaceutical industry.

One of the most promising applications of 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde lies in its role as a precursor for drug development. The compound's ability to act as a versatile building block has been exploited in the construction of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, researchers have reported its utility in designing inhibitors for kinase enzymes, which are key players in cellular signaling pathways.

In addition to its pharmacological applications, 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde has found relevance in materials science. Its aromatic structure and functional groups make it an ideal candidate for the synthesis of advanced materials such as polymers and coordination compounds. Recent studies have demonstrated its potential as a ligand in metal-organic frameworks (MOFs), where it contributes to enhanced stability and functionality.

The electronic properties of 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde also render it suitable for applications in optoelectronics. Its conjugated system facilitates efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Ongoing research is focused on optimizing its electronic characteristics through strategic modifications of the substituents.

From an environmental perspective, 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde exhibits moderate biodegradability under specific conditions. Studies have shown that its persistence in aquatic environments is influenced by factors such as pH levels and microbial activity. Efforts are underway to develop greener synthesis routes that minimize environmental impact while maintaining the compound's desirable properties.

In conclusion, 3-Chloro-4-(4-methoxybenzyloxy)-benzaldehyde stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural versatility, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in future innovations within chemistry and related fields.

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